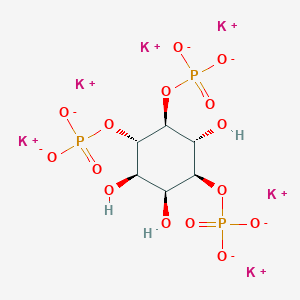

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

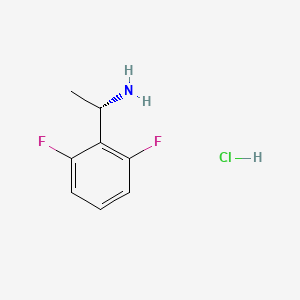

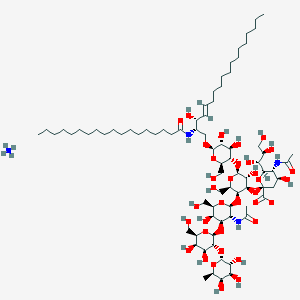

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt is a compound with the molecular formula C6H9K6O15P3 and a molecular weight of 648.64 g/mol . It is also known by several synonyms, including L-myo-Inositol 1,4,5-tris-phosphate potassium salt and hexapotassium; [(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate .

Molecular Structure Analysis

The compound has a complex structure with multiple chiral centers. The IUPAC name is hexapotassium; [(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate . The compound’s structure includes a cyclohexyl ring with multiple hydroxy and phosphonate groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 648.64 g/mol . It has 3 hydrogen bond donors and 15 hydrogen bond acceptors . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Role in Calcium Mobilization

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt is an important second messenger involved in calcium mobilization from intracellular stores . This process is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell growth .

Involvement in Signal Transduction

Both L-myo-Inositol 1,4,5-Trisphosphate and D-myo-Inositol, 3,5,6-tris(dihydrogen phosphate) play significant roles in signal transduction . They are involved in the transmission of chemical signals from a cell’s exterior to its interior, affecting various cellular processes.

Use in Therapeutic Research

Recent research has discovered diverse uses of myo-inositol and its derivatives in medicinal research . These compounds are used in the treatment of a variety of ailments from diabetes to cancer .

Role in Phytic Acid Biosynthesis

D-myo-Inositol, 3,5,6-tris(dihydrogen phosphate) plays a role in the biosynthesis of phytic acid . Phytic acid is a phosphorylated derivative of myo-inositol and functions as the major storage form of phosphorus in plant seeds .

Involvement in Auxin-Regulated Embryogenesis

D-myo-Inositol, 3,5,6-tris(dihydrogen phosphate) is essential for auxin-regulated embryogenesis . It affects phosphatidylinositol-mediated endomembrane function in plants, which is crucial for auxin-regulated embryogenesis .

6. Role in Membrane Construction and Trafficking Myo-inositol and its derivatives, including D-myo-Inositol, 3,5,6-tris(dihydrogen phosphate), are involved in membrane construction and trafficking . They play a significant role in the structure and function of cellular membranes .

7. Involvement in Gene Expression and Chromatin Remodeling Phosphorylated derivatives of myo-inositol participate in chromatin remodeling and gene expression . They play a crucial role in the regulation of gene activity and the structure of chromatin .

Role in Osmoregulation

Myo-inositol phosphates, including D-myo-Inositol, 3,5,6-tris(dihydrogen phosphate), play diverse roles in plants as osmoprotectants . They help plants to adapt to changes in water availability and maintain cellular functions under stress conditions .

Mécanisme D'action

Target of Action

The primary target of L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt, also known as D-myo-Inositol, 3,5,6-tris(dihydrogen phosphate), hexapotassium salt (9CI), is the Inositol 1,4,5-trisphosphate receptor (IP3R) . This receptor is an intracellular channel that mediates the release of calcium from the endoplasmic reticulum .

Mode of Action

The compound acts as a second messenger that stimulates the discharge of calcium from the endoplasmic reticulum . It binds to the IP3R, leading to the opening of the calcium channels and an increase in intracellular calcium .

Biochemical Pathways

The compound is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The increase in intracellular calcium triggered by the compound can affect various biochemical pathways, including those involved in muscle contraction, neurotransmitter release, and cell growth.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The result of the compound’s action is an increase in intracellular calcium . This can lead to various cellular responses, depending on the cell type and the specific calcium-dependent pathways that are activated.

Propriétés

IUPAC Name |

hexapotassium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPWCOAGWTTEN-PYBCBHMXSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K6O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[(3aR,6aS)-3a,4,5,6a-tetrahydro-2-methylfuro[2,3-b]furan-3-yl]-,](/img/no-structure.png)

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)